5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS No.: 891126-05-9
Cat. No.: VC8309609
Molecular Formula: C19H20BrN3O5S
Molecular Weight: 482.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891126-05-9 |
|---|---|
| Molecular Formula | C19H20BrN3O5S |
| Molecular Weight | 482.3 g/mol |
| IUPAC Name | 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H20BrN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)18-22-23-19(28-18)21-17(24)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24) |
| Standard InChI Key | RQAFYCRQNPGNMK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
| Canonical SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring and the attachment of the triethoxyphenyl and bromothiophene groups. Common methods might involve condensation reactions for forming the oxadiazole ring and nucleophilic substitution for attaching the bromothiophene moiety.
Biological Activity
Compounds with similar structures, such as those containing oxadiazole rings, have been studied for their potential biological activities, including anti-inflammatory and anticancer properties . The presence of a brominated thiophene could also contribute to biological activity, potentially interacting with enzymes or receptors.
Research Findings
While specific research findings on 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide are not available, related compounds have shown promise in various biological assays. For example, compounds with oxadiazole rings have been evaluated as potential inhibitors of enzymes like 5-lipoxygenase .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 5-Bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide | C21H16BrN3O5 | 470.3 | Potential anti-inflammatory or anticancer activity |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Complex formula | Not specified | Anti-inflammatory potential as a 5-LOX inhibitor |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Complex formula | Not specified | Anticancer activity against human tumor cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume